Óxido de magnesio

Descripción general

Descripción

Magnesium oxide, also known as magnesia, is an inorganic compound with the chemical formula MgO. It is a white, hygroscopic solid mineral that occurs naturally as periclase and is a source of magnesium. Magnesium oxide is widely used in various industries due to its high melting point, thermal stability, and chemical reactivity .

Aplicaciones Científicas De Investigación

Magnesium oxide has numerous applications in scientific research:

Mecanismo De Acción

Target of Action

Magnesium oxide (MgO) primarily targets the gastrointestinal tract when taken orally . It is commonly used as a laxative for symptomatic relief of acid indigestion and upset stomach, and in health supplements for cardiovascular and neuromuscular health .

Mode of Action

When taken internally by mouth as a laxative, the osmotic force of the magnesia suspension acts to draw fluids from the body and to retain those already within the lumen of the intestine . This serves to distend the bowel, thus stimulating nerves within the colon wall, inducing peristalsis, and resulting in evacuation of colonic contents .

Biochemical Pathways

Magnesium is a vital ion for the human organism, contributing significantly to the preservation and support of life and good health . It plays a role in nearly every significant metabolic and biochemical process inside the cell and is accountable for a variety of bodily functions such as signaling pathways; bone development; cell proliferation; energy storage; neuromuscular function and transfer; lipid, glucose, and protein metabolism; and DNA and RNA stability .

Pharmacokinetics

The pharmacokinetics of magnesium oxide involves absorption, distribution, metabolism, and excretion (ADME). When orally administered, about 15% of magnesium oxide is absorbed in the body and 85% is excreted via the feces . The absorbed magnesium demonstrated peak concentration 3 hours after administration and was excreted via the urine within 48 hours .

Result of Action

Magnesium oxide nanoparticles have been extensively studied for their effects on cellular systems. They exhibit effective antioxidant, antibacterial, and anticancer properties . In a study investigating the effects of magnesium oxide nanoparticles on Saccharomyces cerevisiae, it was found that these nanoparticles induced cellular impairment, with a focus on cell wall integrity, endoplasmic reticulum (ER) stress response, mitochondrial function, lipid metabolism, autophagy, and epigenetic alterations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of magnesium oxide. For instance, the carbonation of MgO-based binder and CO2 utilization in the construction industry has been studied, showing that factors such as material properties and curing conditions influence the carbonation process . Furthermore, the weathering of magnesium oxide for CO2 removal from air has been investigated, showing potential for large-scale CO2 mitigation .

Análisis Bioquímico

Biochemical Properties

Magnesium oxide plays a significant role in various biochemical reactions. Magnesium, the primary component of magnesium oxide, is involved as a cofactor for more than 300 enzymes and 800 proteins . It is required for energy production, oxidative phosphorylation, and glycolysis, among other processes . Magnesium oxide nanoparticles have been extensively studied for their unique characteristics, including their environment-friendly nature, non-toxicity, high stability, cationic ability, and redox characteristics .

Cellular Effects

Magnesium oxide has profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, magnesium oxide nanoparticles have been found to cause changes in the morphology and membrane structure of cells . They also increase cell membrane permeability and induce oxidative stress .

Molecular Mechanism

The mechanism of action of magnesium oxide at the molecular level involves its interactions with biomolecules and its role in enzyme activation or inhibition. Magnesium oxide nanoparticles can interact with substrates through inner sphere coordination, stabilizing anions or reactive intermediates, including binding to ATP and activating the molecule to nucleophilic attack . Furthermore, magnesium oxide nanoparticles have been found to induce the gene expression of KatA, a sole catalase in C. jejuni for breaking down H2O2 to H2O and O2 .

Temporal Effects in Laboratory Settings

The effects of magnesium oxide can change over time in laboratory settings. For instance, a study on the stabilization of lead-contaminated soil found that the reactivity of magnesium oxide had a significant effect on its long-term effectiveness for contaminated soil stabilization . This was attributed to differences in their specific surface area and readiness to carbonate, which may facilitate the immobilization of lead in the long term .

Metabolic Pathways

Magnesium oxide is involved in various metabolic pathways. Magnesium, the primary component of magnesium oxide, is a vital ion for the human organism, contributing significantly to the preservation and support of life and good health . It plays a role in nearly every significant metabolic and biochemical process inside the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium oxide can be synthesized through several methods:

Calcination of Magnesium Carbonate: Heating magnesium carbonate at temperatures between 350-500°C results in the formation of magnesium oxide and carbon dioxide. [ \text{MgCO}_3 \rightarrow \text{MgO} + \text{CO}_2 ]

Calcination of Magnesium Hydroxide: Heating magnesium hydroxide at temperatures around 350-400°C produces magnesium oxide and water. [ \text{Mg(OH)}_2 \rightarrow \text{MgO} + \text{H}_2\text{O} ]

Industrial Production Methods:

Hydrothermal Method: This involves reacting magnesium chloride with ammonia water in the presence of a dispersant like polyethylene glycol.

High-Temperature Sintering: This method involves sintering magnesium oxide at high temperatures to produce dense ceramics.

Análisis De Reacciones Químicas

Magnesium oxide undergoes various chemical reactions:

Oxidation: Magnesium oxide can be formed by burning magnesium in the presence of oxygen. [ 2\text{Mg} + \text{O}_2 \rightarrow 2\text{MgO} ]

Reaction with Water: Magnesium oxide reacts with water to form magnesium hydroxide. [ \text{MgO} + \text{H}_2\text{O} \rightarrow \text{Mg(OH)}_2 ]

Reaction with Acids: Magnesium oxide reacts with acids to form magnesium salts and water. [ \text{MgO} + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{H}_2\text{O} ]

Comparación Con Compuestos Similares

Magnesium oxide can be compared with other magnesium compounds:

Magnesium Hydroxide (Mg(OH)₂): Similar to magnesium oxide but forms in the presence of water.

Magnesium Carbonate (MgCO₃): Used as a precursor for magnesium oxide production.

Calcium Oxide (CaO):

Magnesium oxide stands out due to its high thermal stability, making it particularly useful in high-temperature industrial applications.

Actividad Biológica

Magnesium oxide (MgO) is a versatile compound with significant biological activity, particularly in the fields of medicine and biomedicine. This article delves into its antioxidant, antibacterial, and therapeutic properties, supported by case studies and research findings.

Antioxidant Activity

Recent studies have demonstrated that magnesium oxide nanoparticles (MgONPs) exhibit notable antioxidant activity . One study reported that MgONPs synthesized through various methods showed antioxidant capabilities surpassing that of ascorbic acid, a common antioxidant standard. The mechanism of action involves the generation of reactive oxygen species (ROS), which can damage cellular components, but MgO's ability to scavenge these radicals mitigates oxidative stress in cells .

Table 1: Antioxidant Activity Comparison

Antibacterial Activity

MgO has been extensively studied for its antibacterial properties . It has shown effectiveness against various pathogenic bacteria, including both gram-positive and gram-negative strains. The minimal inhibitory concentration (MIC) for MgONPs has been reported to range from 0.5 mg/mL to 1.2 mg/mL, depending on the specific bacteria tested . The bactericidal activity is attributed to the release of magnesium ions and the generation of ROS, leading to membrane damage and cell death.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effectiveness of MgONPs against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that MgONPs disrupted bacterial biofilms at concentrations as low as 1.6 mg/mL, highlighting their potential use in medical applications .

Table 2: Antibacterial Activity of MgO

| Bacteria | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 0.7 | |

| Escherichia coli | 0.8 | 1.0 | |

| Enterococcus faecalis | 0.6 | 0.9 |

Therapeutic Applications

MgO is widely recognized for its therapeutic applications, particularly in treating constipation and as an adjunct in various gastrointestinal disorders. A randomized controlled trial demonstrated that MgO significantly improved bowel movement frequency and stool consistency compared to placebo .

Case Study: Chronic Constipation

In a double-blind study involving patients with chronic constipation, those treated with magnesium oxide showed a response rate of 70.6% for overall symptom improvement compared to just 25% in the placebo group. This reinforces MgO's role as an effective treatment option for gastrointestinal issues .

The biological activity of magnesium oxide can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress.

- Antibacterial Mechanism : Through the release of magnesium ions and ROS production that disrupts bacterial membranes.

- Gastrointestinal Effects : By increasing water retention in the intestines, thus promoting bowel movements.

Propiedades

IUPAC Name |

oxomagnesium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXHLVBOLITMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

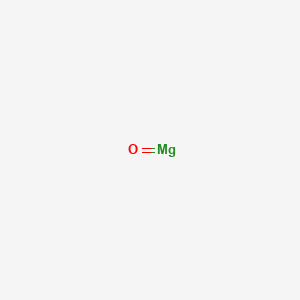

O=[Mg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO | |

| Record name | MAGNESIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM OXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

40.305 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium oxide appears as a white solid, often found as a powder. When fine particles of magnesium oxide are dispersed in air, whether directly or when generated by the burning or cutting of magnesium metal, the resulting magnesium oxide fume is an inhalation hazard., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, A very bulky, white powder known as light magnesium oxide or a relative dense, white powder known as heavy magnesium oxide. 5 g of light magnesium oxide occupy a volume of at least 33 ml, while 5 g of heavy magnesium oxide occupy a volume of not more than 20 ml, Finely divided white particulate dispersed in air; Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon; [NIOSH], Solid, HYGROSCOPIC FINE WHITE POWDER., Finely divided white particulate dispersed in air. [Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon.] | |

| Record name | MAGNESIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium oxide (MgO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MAGNESIUM OXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Magnesium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/63 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Magnesium oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MAGNESIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Magnesium oxide fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0374.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

6512 °F at 760 mmHg (NIOSH, 2023), 3,600 °C, 3600 °C, 6512 °F | |

| Record name | MAGNESIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Magnesium oxide fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0374.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.009 % at 86 °F (NIOSH, 2023), Practically insoluble in water. Insoluble in ethanol, Soluble in acids and ammonium salt solutions, Insoluble in ethanol, In water, 86 mg/L at 30 °C, Solubility in water: poor, (86 °F): 0.009% | |

| Record name | MAGNESIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM OXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Magnesium oxide fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0374.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.58 (NIOSH, 2023) - Denser than water; will sink, 3.6 g/cu cm, Relative density (water = 1): 3.6, 3.58 | |

| Record name | MAGNESIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Magnesium oxide fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0374.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | MAGNESIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium oxide fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0374.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

TRACE IMPURITIES: NaCl, KCl, NaF | |

| Record name | MAGNESIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, very fine powder, White powder, either light or heavy depending upon whether it is prepared by heating magnesium carbonate or the basic magnesium carbonate, Colorless, transparent cubic crystals | |

CAS No. |

1309-48-4, 146024-95-5, 146024-97-7, 148075-95-0, 148075-92-7, 1317-74-4, 146024-94-4 | |

| Record name | MAGNESIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium oxide (Mg4O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146024-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium oxide (Mg6O6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146024-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium oxide (Mg9O9) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148075-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium oxide (Mg12O12) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148075-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periclase | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium oxide (Mg3O3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146024-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium oxide [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periclase (MgO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium oxide (MgO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Magnesium oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MAGNESIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Magnesium oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OM3ABF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

5072 °F (NIOSH, 2023), 2825 °C, 2800 °C, 5072 °F | |

| Record name | MAGNESIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Magnesium oxide fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0374.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the molecular formula and weight of magnesium oxide?

A1: Magnesium oxide has a simple molecular formula of MgO. Its molecular weight is 40.304 g/mol.

Q2: Can you describe the spectroscopic data associated with MgO?

A2: While specific spectroscopic data isn't detailed in the provided texts, MgO's structure can be analyzed using techniques like X-ray diffraction (XRD) [, , , ], Fourier transform infrared spectroscopy (FTIR) [, , ], and Energy Dispersive X-Ray (EDX) analysis [, ]. These methods reveal information about its crystal structure, bonding characteristics, and elemental composition.

Q3: What are the key advantages of using magnesium oxide boards in construction?

A3: Magnesium oxide boards are favored for their resistance to moisture absorption and buckling deformation []. This enhances their dimensional stability and makes them suitable for humid environments.

Q4: How does the calcination temperature impact the properties of magnesium oxide?

A4: Calcination temperature significantly influences the properties of MgO. Higher temperatures lead to larger primary particles, decreased specific surface area, and increased sintering []. This, in turn, affects its reactivity, density, and solubility in various media.

Q5: How is magnesium oxide utilized in the production of biodiesel?

A5: Magnesium oxide serves as a heterogeneous base catalyst in the transesterification of vegetable oils, such as palm oil, to produce biodiesel [, ]. Its catalytic activity is influenced by its surface area, morphology, and basicity, which are determined by the preparation method and calcination temperature.

Q6: What role does MgO play in the synthesis of polymers?

A6: Magnesium hydroxide (Mg(OH)2), a precursor to MgO, acts as a char promoter and viscosity modifier in polymers like poly(trimethylene terephthalate) (PTT) []. Upon heating above its decomposition temperature, Mg(OH)2 converts to MgO, increasing the composite's viscosity and enhancing its flame retardancy.

Q7: How does MgO impact the vulcanization of natural rubber?

A7: Magnesium oxide acts as a cure activator in the vulcanization of natural rubber, enhancing the activity of binary vulcanizing accelerators []. It leads to notable improvements in cross-link density, delta torque, and mechanical properties, offering a potential alternative to zinc oxide in certain formulations.

Q8: What is the influence of magnesium oxide on ammonia synthesis?

A8: Magnesium oxide functions as a structural promoter and activator in iron-based catalysts for ammonia synthesis []. It stabilizes the α-Fe structure, enhances catalyst activity, and forms a solid solution with wustite, influencing the reduction kinetics of the catalyst precursor.

Q9: Can you explain the role of MgO in the adsorption of neopentane?

A9: Research indicates that neopentane initially chemisorbs and then physically adsorbs onto the surface of MgO []. The amount of adsorption is influenced by the pretreatment temperature of MgO, which impacts the number of available adsorption sites.

Q10: How is computational chemistry used to study magnesium oxide?

A10: First-principles calculations based on density functional theory (DFT) can be used to investigate various properties of MgO, including its electronic structure, optical properties, and surface reactivity []. These calculations provide valuable insights into the material's behavior at the atomic level.

Q11: What are the potential applications of MgO nanoparticles in medicine?

A12: Magnesium oxide nanoparticles exhibit antibacterial properties and are being investigated for potential use in biomedical applications, including oral health []. Research suggests that MgO nanoparticles combined with tissue conditioners effectively inhibit the growth of Candida albicans, a fungus associated with denture stomatitis [].

Q12: What strategies are employed to improve the stability and bioavailability of magnesium oxide formulations?

A14: While specific strategies aren't detailed in the provided texts, research highlights that the bioavailability of magnesium oxide can be influenced by factors such as particle size, formulation type, and the presence of other excipients []. Techniques like microencapsulation and nanoformulation are commonly employed to enhance the dissolution rate and bioavailability of poorly soluble drugs.

Q13: What are the environmental implications of using magnesium oxide?

A15: While MgO itself is generally considered environmentally benign, the production process and disposal of MgO-containing waste materials require careful consideration []. Life cycle assessments and the development of sustainable production methods are crucial for minimizing its environmental impact.

Q14: How is magnesium oxide used in the electronics industry?

A16: Magnesium oxide is employed in the electronics industry for various applications, including thin-film transistors, plasma display panels, and as a protective layer in electronic devices []. Its unique optical and electrical properties make it a valuable material in these applications.

Q15: What are the future research directions for magnesium oxide?

A17: Future research on MgO will likely focus on optimizing its properties for specific applications through advanced synthesis techniques, surface modifications, and the development of novel composites. Exploring its potential in emerging fields like nanotechnology and renewable energy is another exciting avenue for future investigation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.